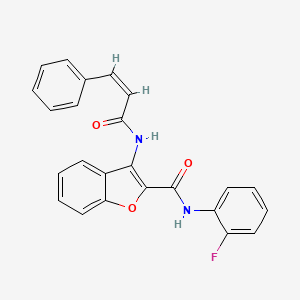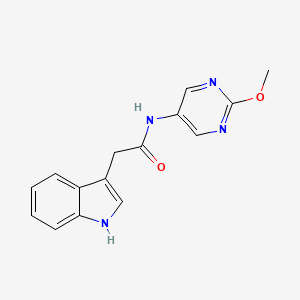![molecular formula C13H10ClN3O4 B2961134 4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-11-9](/img/structure/B2961134.png)
4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Overview
Description
“4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a carbonyl compound and an organohalogen compound . It belongs to the class of organic compounds known as indoles .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resulting intermediate then undergoes intramolecular cyclization to form fused imidazo-triazole derivatives .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, like our compound of interest, have been studied for their potential as anticancer agents . They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This makes them valuable in the search for new antitumor agents.
Antimicrobial Properties
These derivatives also exhibit a broad spectrum of antimicrobial activities . They have been used to develop new compounds that are tested against various microorganisms, which is crucial in the fight against bacterial infections .
Antifungal and Antimycobacterial Effects
The antifungal and antimycobacterial effects of thiadiazole derivatives make them candidates for treating infections caused by fungi and mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Uses
The compound’s analgesic and anti-inflammatory properties are significant for the development of new painkillers and anti-inflammatory drugs, which can help manage pain and inflammation in various medical conditions .
CNS Activity: Antipsychotic and Antidepressant
Central nervous system (CNS) activities, including antipsychotic and antidepressant effects, have been associated with thiadiazole derivatives. This opens up possibilities for their use in treating mental health disorders .
Anticonvulsant Potential
Thiadiazole derivatives have shown anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure-related disorders .
properties
IUPAC Name |
4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOEBNKTNAWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)


![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)